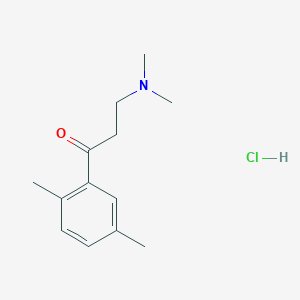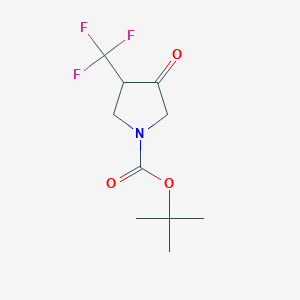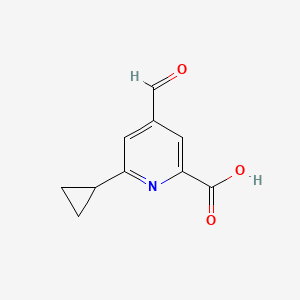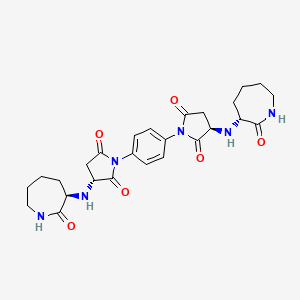
Pcsk9-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pcsk9-IN-2 is a compound that targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein involved in cholesterol metabolism. PCSK9 inhibitors, including this compound, have gained attention for their potential in treating hypercholesterolemia and cardiovascular diseases by reducing low-density lipoprotein cholesterol (LDL-C) levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: Initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Coupling Reactions: The final steps involve coupling the intermediates under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
Pcsk9-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing functional groups in this compound with other groups, using reagents like halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides and other nucleophiles are used in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Pcsk9-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study PCSK9 inhibition and its effects on cholesterol metabolism.
Biology: Investigated for its role in regulating lipid levels and its potential impact on cellular processes.
Medicine: Explored as a therapeutic agent for treating hypercholesterolemia and reducing cardiovascular risk.
Mecanismo De Acción
Pcsk9-IN-2 exerts its effects by binding to PCSK9, preventing it from interacting with low-density lipoprotein receptors (LDLR). This inhibition leads to increased recycling of LDLR to the cell surface, enhancing the clearance of LDL-C from the bloodstream. The molecular targets include PCSK9 and LDLR, and the pathways involved are related to cholesterol metabolism and homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Alirocumab: A monoclonal antibody that inhibits PCSK9, used to lower LDL-C levels.
Evolocumab: Another monoclonal antibody targeting PCSK9, with similar effects on cholesterol metabolism.
Inclisiran: A small interfering RNA that reduces PCSK9 levels, leading to lower LDL-C
Uniqueness of Pcsk9-IN-2
This compound is unique in its specific binding affinity and inhibitory effects on PCSK9. Unlike monoclonal antibodies, this compound may offer advantages in terms of stability, ease of synthesis, and potential for oral administration .
Propiedades
Fórmula molecular |
C26H32N6O6 |
|---|---|
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
(3R)-1-[4-[(3R)-2,5-dioxo-3-[[(3R)-2-oxoazepan-3-yl]amino]pyrrolidin-1-yl]phenyl]-3-[[(3R)-2-oxoazepan-3-yl]amino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H32N6O6/c33-21-13-19(29-17-5-1-3-11-27-23(17)35)25(37)31(21)15-7-9-16(10-8-15)32-22(34)14-20(26(32)38)30-18-6-2-4-12-28-24(18)36/h7-10,17-20,29-30H,1-6,11-14H2,(H,27,35)(H,28,36)/t17-,18-,19-,20-/m1/s1 |
Clave InChI |
HHZNNXTVGFYZFQ-UAFMIMERSA-N |
SMILES isomérico |
C1CCNC(=O)[C@@H](C1)N[C@@H]2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)C[C@H](C4=O)N[C@@H]5CCCCNC5=O |
SMILES canónico |
C1CCNC(=O)C(C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5CCCCNC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


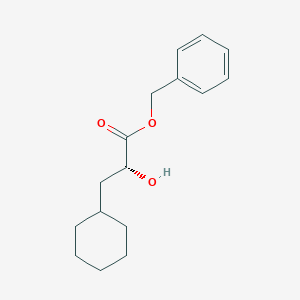
![3-(4-(Tert-butoxy)phenyl)-6-(4-isopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13918160.png)

![Isopropyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13918173.png)
![Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate](/img/structure/B13918181.png)
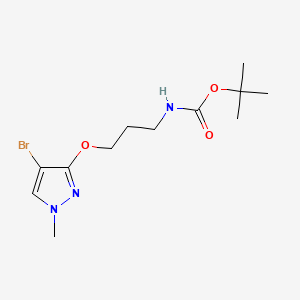
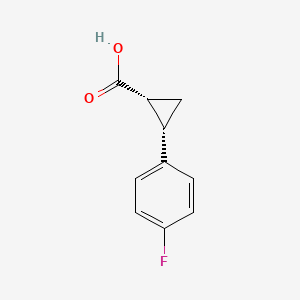
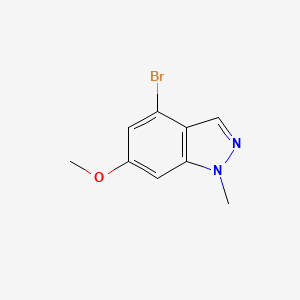
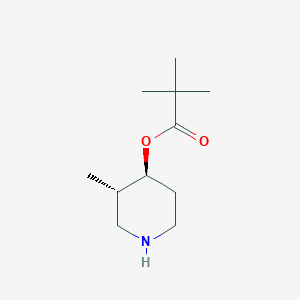
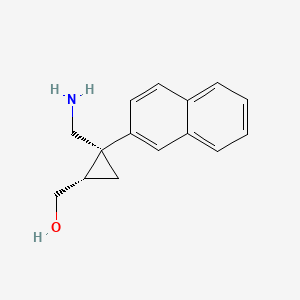
![1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)
